molecular formula C15H14Cl2N2S B5803810 N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea

N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea

Cat. No. B5803810
M. Wt: 325.3 g/mol
InChI Key: SKIANUQTPDEWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, also known as DCMU, is a herbicide that has been widely used in agriculture to control the growth of weeds. It is a synthetic compound that is structurally similar to chlorophyll, which is the pigment that is responsible for photosynthesis in plants. DCMU is known to inhibit photosynthesis in plants, which leads to their death. However, DCMU has also been found to have other applications in scientific research, which will be discussed in

Mechanism of Action

N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea binds to the QB site of photosystem II, which is the site where plastoquinone binds during photosynthesis. By binding to this site, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea prevents the transfer of electrons from the QA site to the QB site, which inhibits the production of ATP and NADPH. This leads to the accumulation of electrons in the photosystem II complex, which can cause oxidative damage to the plant.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been found to have several biochemical and physiological effects on plants. It has been shown to inhibit the production of chlorophyll, which leads to the bleaching of leaves. It also inhibits the production of carotenoids, which are important pigments that protect plants from oxidative damage. N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has also been found to induce the production of reactive oxygen species, which can cause oxidative damage to the plant.

Advantages and Limitations for Lab Experiments

N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has several advantages for use in lab experiments. It is a potent inhibitor of photosynthesis, which makes it useful for studying the mechanism of photosynthesis in plants. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea also has some limitations. It is toxic to plants at high concentrations, which can limit its use in certain experiments. It is also not selective for photosystem II, which means that it can inhibit other proteins and enzymes in the plant.

Future Directions

There are several future directions for research involving N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea. One area of research is the development of new herbicides that are based on the structure of N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea. Another area of research is the study of the effects of N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea on other organisms, such as algae and bacteria. N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has also been found to have potential applications in the field of photovoltaics, where it can be used as a sensitizer for dye-sensitized solar cells. Overall, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea is a versatile compound that has many potential applications in scientific research.

Synthesis Methods

N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea can be synthesized by reacting 2,4-dichlorophenyl isocyanate with 3,4-dimethyl aniline in the presence of a thiourea catalyst. The reaction results in the formation of N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea, which can be purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been used extensively in scientific research to study the mechanism of photosynthesis in plants. It is a potent inhibitor of photosystem II, which is the protein complex responsible for the light-dependent reactions of photosynthesis. By inhibiting photosystem II, N-(2,4-dichlorophenyl)-N'-(3,4-dimethylphenyl)thiourea has been used to study the electron transport chain and the production of ATP and NADPH in plants.

properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c1-9-3-5-12(7-10(9)2)18-15(20)19-14-6-4-11(16)8-13(14)17/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIANUQTPDEWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)thiourea

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